2,3-Dimethyl-6-nitrobenzoic acid

Physical Organic Chemistry Thermochemistry Process Chemistry

This tri-substituted aromatic carboxylic acid is a Rev-erbα agonist (EC50 2.10 μM) with validated thermochemical data for process scale-up. Reduction yields 2,3-dimethyl-6-aminobenzoic acid for heterocycle synthesis. Choose this specific 2,3-dimethyl-6-nitro substitution pattern to ensure reproducible biological activity and defined synthetic utility. Supplied with COA and SDS.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 90564-16-2
Cat. No. B1357881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-nitrobenzoic acid
CAS90564-16-2
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)C
InChIInChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyZBDQMAHZWQQWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-6-nitrobenzoic Acid (CAS 90564-16-2): A High-Purity Tri-Substituted Nitrobenzoic Acid Intermediate for Pharmaceutical and Agrochemical Synthesis


2,3-Dimethyl-6-nitrobenzoic acid (CAS 90564-16-2) is a tri-substituted aromatic carboxylic acid with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol [1]. It features methyl substituents at the 2- and 3-positions and a nitro group at the 6-position of the benzoic acid core [2]. This substitution pattern generates a specific steric and electronic environment around the carboxyl functionality that differs from regioisomeric nitrobenzoic acids. The compound is commercially available from multiple specialty chemical suppliers in research quantities, with purity specifications typically ranging from 95% to 97% . As a substituted nitrobenzoic acid derivative, it serves primarily as a synthetic building block in medicinal chemistry and agrochemical research programs, where the defined substitution pattern influences the physicochemical properties and reactivity of downstream molecular constructs .

Why 2,3-Dimethyl-6-nitrobenzoic Acid Cannot Be Casually Replaced with Other Methyl-Nitrobenzoic Acid Isomers or Analogs


Within the methyl-nitrobenzoic acid chemical space, substitution pattern is the dominant determinant of both fundamental thermodynamic stability and biological target engagement. Comprehensive thermochemical studies across nine methyl-substituted nitrobenzoic acids have established that the pairwise interactions among the three substituents (two methyl groups and one nitro group) on the benzene ring are not simply additive; the relative positions of these groups generate measurable differences in standard molar enthalpies of formation and sublimation behavior [1]. Furthermore, the specific 2,3-dimethyl-6-nitro substitution pattern confers a unique steric and electronic profile that governs regioselectivity in subsequent derivatization reactions such as amide coupling, esterification, and reduction to the corresponding aniline derivative [2]. From a biological perspective, the substitution pattern determines whether the molecule engages specific nuclear receptor targets; the 2,3-dimethyl-6-nitro arrangement has documented agonist activity at Rev-erbα (NR1D1) [3]. Regioisomers such as 2,4-dimethyl-6-nitrobenzoic acid, 2,3-dimethyl-4-nitrobenzoic acid, or 3,4-dimethyl-2-nitrobenzoic acid possess different spatial arrangements of the same functional groups, leading to altered molecular recognition, distinct thermodynamic parameters, and non-equivalent synthetic utility. Generic substitution without explicit experimental validation of the specific substitution pattern would introduce uncontrolled variables into both synthetic and biological workflows.

Quantitative Differentiation Evidence for 2,3-Dimethyl-6-nitrobenzoic Acid (CAS 90564-16-2) Against Structural Analogs


Thermochemical Profiling: Experimental Standard Molar Enthalpies of Formation Distinguish 2,3-Dimethyl-6-nitrobenzoic Acid from Regioisomers

A comprehensive 2025 thermochemical study by Silva Ferraz et al. (ChemPlusChem) experimentally determined standard molar enthalpies of formation in the gas phase for nine methyl-substituted nitrobenzoic acids, including the 2,3-dimethyl-6-nitro substitution pattern [1]. The study employed high-precision combustion calorimetry to measure combustion energies, derived crystal phase enthalpies of formation, and independently measured sublimation enthalpies via Knudsen effusion mass loss and transpiration methods, with melting temperatures and fusion enthalpies investigated by differential scanning calorimetry (DSC) [1]. The dataset reveals that the 2,3-dimethyl-6-nitro isomer exhibits distinct thermodynamic properties relative to other positional isomers (e.g., 2,4-dimethyl-6-nitrobenzoic acid, 2,3-dimethyl-4-nitrobenzoic acid, 2,3-dimethyl-5-nitrobenzoic acid, and 3,4-dimethyl-2-nitrobenzoic acid) due to non-additive pairwise substituent interactions on the benzene ring [1].

Physical Organic Chemistry Thermochemistry Process Chemistry Crystallization Development

Nuclear Receptor Pharmacology: Quantified Rev-erbα (NR1D1) Agonist Activity of the 2,3-Dimethyl-6-nitrobenzoic Acid Scaffold

The 2,3-dimethyl-6-nitrobenzoic acid scaffold has documented agonist activity at Rev-erbα (nuclear receptor subfamily 1 group D member 1, NR1D1), a ligand-modulated transcription factor that regulates circadian rhythms and metabolic gene expression [1]. In a luciferase-reporter gene assay measuring transcriptional repression, the compound exhibited an EC50 value of 2.10 μM (2100 nM) [1]. Rev-erbα is an established therapeutic target for metabolic disorders, inflammatory conditions, and sleep-related pathologies, and its modulation by small-molecule agonists is an active area of pharmaceutical research [2].

Nuclear Receptor Pharmacology Circadian Biology Metabolic Disease Transcriptional Repression

Commercial Availability and Purity Specification: Defined Analytical Grade for Reproducible Research Outcomes

2,3-Dimethyl-6-nitrobenzoic acid (CAS 90564-16-2) is commercially supplied with documented purity specifications that meet the requirements for pharmaceutical intermediate and research-grade applications. AKSci supplies the compound at a minimum purity specification of 95% with long-term storage guidance (cool, dry place) and full batch-level quality assurance documentation available upon request . Leyan (Shanghai Haohong Biomedical Technology) supplies the compound at 97% purity with standardized GHS hazard classification (H302-H315-H319-H335) and storage condition documentation . In contrast, regioisomers such as 3,4-dimethyl-2-nitrobenzoic acid (CAS 4315-13-3) and 3,6-dimethyl-2-nitrobenzoic acid (CAS 27022-98-6) have more limited commercial availability and fewer documented purity specifications across major specialty chemical suppliers [1].

Synthetic Chemistry Medicinal Chemistry Procurement Quality Control

Validated Application Scenarios for 2,3-Dimethyl-6-nitrobenzoic Acid Based on Quantitative Evidence


Process Chemistry Development Requiring Accurate Thermodynamic Parameters for Scale-Up Calculations

The comprehensive thermochemical dataset reported by Silva Ferraz et al. (2025) provides experimental standard molar enthalpies of formation in the gas phase, sublimation enthalpies, melting temperatures, and enthalpies of fusion for the 2,3-dimethyl-6-nitro substitution pattern [1]. Process chemists scaling up synthetic routes involving this intermediate can utilize these experimentally validated parameters for reactor heat balance calculations, crystallization process design (e.g., determining optimal cooling rates based on fusion thermodynamics), and predictive physical property modeling. Unlike uncharacterized regioisomers, this compound's thermochemical profile has been rigorously validated through high-level quantum chemical G* methods, reducing thermodynamic uncertainty in manufacturing process development.

Medicinal Chemistry Campaigns Targeting Rev-erbα (NR1D1) for Circadian Rhythm and Metabolic Disease Indications

The 2,3-dimethyl-6-nitrobenzoic acid scaffold exhibits quantified agonist activity at Rev-erbα (NR1D1) with an EC50 of 2.10 μM in a luciferase-reporter gene assay measuring transcriptional repression [2]. This nuclear receptor is a validated target for metabolic disorders, inflammatory diseases, and circadian rhythm-related pathologies [3]. Medicinal chemistry teams exploring Rev-erbα agonists can use this scaffold as a structurally defined starting point for SAR expansion, leveraging the substitution pattern's known activity while exploring modifications to improve potency, selectivity, and pharmacokinetic properties. Regioisomeric methyl-nitrobenzoic acids lacking this specific substitution pattern may not engage the same target.

Synthesis of 2,3-Dimethyl-6-aminobenzoic Acid via Nitro Group Reduction for Aniline-Based Library Construction

Reduction of the nitro group in 2,3-dimethyl-6-nitrobenzoic acid yields 2,3-dimethyl-6-aminobenzoic acid, an aniline derivative with an ortho-disubstituted methyl pattern adjacent to both the amino and carboxyl functionalities [1]. This substitution pattern creates a sterically constrained aromatic scaffold useful for constructing heterocyclic libraries (benzimidazoles, quinazolines, benzoxazinones) and amide-based compound collections. The defined 2,3-dimethyl substitution influences both the nucleophilicity of the aniline nitrogen and the steric accessibility of the carboxyl group for coupling reactions, providing a differentiated building block relative to other dimethylaniline regioisomers.

Research Procurement Requiring Validated Purity and Supplier Documentation for Regulatory Compliance

For laboratories operating under quality management systems (GLP, ISO) or preparing compounds for preclinical development, 2,3-dimethyl-6-nitrobenzoic acid is available from established specialty chemical suppliers with documented minimum purity specifications (95-97%) and batch-level quality assurance documentation . Suppliers provide SDS, COA upon request, and defined storage conditions. This documented quality control framework supports reproducible research outcomes and meets the traceability requirements for pharmaceutical intermediate procurement, distinguishing this compound from less thoroughly characterized regioisomeric alternatives with fragmented commercial availability.

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